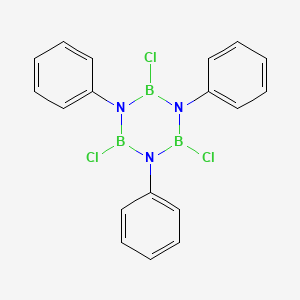

2,4,6-Trichloro-1,3,5-triphenylborazine

Description

2,4,6-Trichloro-1,3,5-triphenylborazine is a borazine derivative featuring a six-membered B3N3 ring substituted with three phenyl groups and three chlorine atoms. Its synthesis involves the pyrolysis of a 1:1 adduct of boron trichloride (BCl3) and aniline, yielding the compound in good yields . Borazines are isoelectronic to benzene but exhibit distinct electronic properties due to the alternating boron and nitrogen atoms. The chlorine substituents enhance electrophilicity, making the compound reactive toward nucleophilic substitution, while the phenyl groups contribute to steric bulk and stability.

Properties

CAS No. |

981-87-3 |

|---|---|

Molecular Formula |

C18H15B3Cl3N3 |

Molecular Weight |

412.1 g/mol |

IUPAC Name |

2,4,6-trichloro-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |

InChI |

InChI=1S/C18H15B3Cl3N3/c22-19-25(16-10-4-1-5-11-16)20(23)27(18-14-8-3-9-15-18)21(24)26(19)17-12-6-2-7-13-17/h1-15H |

InChI Key |

NBEGBEFUZJFOJD-UHFFFAOYSA-N |

Canonical SMILES |

B1(N(B(N(B(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of boron trichloride derivatives with aniline or phenyl-substituted amines, forming a borazine ring with chlorine atoms bonded to boron and phenyl groups bonded to nitrogen. The key intermediate is often 2,4,6-trichloroborazine, which undergoes nucleophilic substitution with phenyl nucleophiles to yield the triphenyl-substituted product.

Method 1: Condensation of Boron Trichloride Complex with Hexamethyldisilazane

A novel and improved synthetic route reported by researchers at Technische Universität Darmstadt involves reacting hexamethyldisilazane with boron trichloride dimethyl sulfide complex (BCl3·SMe2) in dichloromethane solvent under controlled temperature conditions to form 2,4,6-trichloroborazine as a precursor. This method avoids the use of gaseous BCl3, which is highly reactive and toxic.

Reaction Conditions and Purification:

- Solvent: Dichloromethane (2.0 M concentration)

- Temperature: Initial temperatures tested at −25 °C, 0 °C, and 25 °C, followed by reflux at 66 °C

- Purification: Vacuum drying and sublimation at 60 °C under vacuum to obtain pure 2,4,6-trichloroborazine

- Characterization: NMR spectroscopy (1H, 13C, 29Si, 11B) in C6D6 solvent to monitor reaction progress and purity

Subsequently, 2,4,6-trichloroborazine is reacted with phenyl nucleophiles to introduce the triphenyl substitution at nitrogen atoms, yielding this compound.

Method 2: Reaction of 2,4,6-Trichloroborazine with Grignard Reagents

Another established approach involves the reaction of 2,4,6-trichloroborazine derivatives with phenylmagnesium bromide (a Grignard reagent) to substitute chlorine atoms on boron with phenyl groups, forming the target compound.

- Atmosphere: Inert nitrogen atmosphere using Schlenk techniques or glovebox

- Solvent: Diethyl ether or tetrahydrofuran (THF)

- Reagents: 2,4,6-trichloroborazine and phenylmagnesium bromide (3.0 mol/dm³ in diethyl ether)

- Procedure: Dropwise addition of Grignard reagent to borazine solution, stirring overnight at ambient temperature

- Workup: Filtration to remove precipitated salts, solvent removal, extraction with hexane, and recrystallization from hexane-methylene chloride mixtures to purify the product

- The product is often obtained as a mixture with trimethyltriphenylborazine, requiring successive recrystallizations

- Melting point around 95–96 °C

- Elemental analysis and NMR confirm the structure and purity

Method 3: Lithiation and Subsequent Reaction with Trihaloborazine

A patented method describes the lithiation of aromatic compounds with alkyllithium reagents, followed by reaction with trihaloborazine intermediates to form substituted borazines including this compound.

- Lithiation temperature range: −80 °C to 120 °C, preferably below 30 °C to minimize decomposition

- Solvents: Hydrocarbon solvents (hexane, toluene), ethers (THF, diethyl ether), or chlorinated solvents (dichloromethane, chloroform)

- Reaction: Dropwise addition of trihaloborazine to aromatic lithium compound solution with stirring

- Solvent dehydration is recommended to avoid side reactions

This method allows for precise control over substitution patterns and is suitable for large-scale synthesis.

Method 4: Metal-Catalyzed Arylation of Chlorinated Boron Atoms

Recent advances include metal-catalyzed cross-coupling reactions to functionalize chlorinated boron atoms in borazine rings with aryl groups.

- Starting material: B,B′,B′′-trichloro-N,N′,N′′-triphenylborazine intermediate

- Reagents: Aryl stannanes or organolithium/organomagnesium reagents

- Catalysts: Transition metal catalysts (e.g., palladium-based)

- Advantages: Fast, safe, and efficient access to hexaaryl-substituted borazines including the triphenyl derivative

This method is emerging as a powerful alternative to classical nucleophilic substitution.

Comparative Data Table of Preparation Methods

Analysis and Research Findings

- The use of boron trichloride complexes such as BCl3·SMe2 instead of gaseous BCl3 improves safety and handling while maintaining high yields of 2,4,6-trichloroborazine intermediates.

- Grignard reagent substitution is a classical and reliable method but often requires careful purification due to side products.

- Lithiation methods offer precise control over substitution and can be performed at relatively low temperatures to minimize decomposition.

- Metal-catalyzed arylation represents a modern, efficient approach enabling rapid synthesis of highly substituted borazines, including the triphenyl derivative.

- Reaction atmospheres must be strictly inert (nitrogen or argon) to prevent hydrolysis or oxidation.

- Purification techniques such as recrystallization and sublimation are critical for obtaining analytically pure compounds.

- NMR spectroscopy (1H, 13C, 11B) and elemental analysis are standard characterization tools confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-1,3,5-triphenylborazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like phenylboronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted borazine derivatives.

Scientific Research Applications

2,4,6-Trichloro-1,3,5-triphenylborazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex borazine derivatives and polymers.

Biology: The compound is studied for its potential use in drug delivery systems due to its unique structure.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It is used in the production of advanced materials, including high-performance polymers and composites.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-1,3,5-triphenylborazine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include:

Binding to Metal Ions: The boron atoms in the borazine ring can bind to metal ions, forming stable complexes.

Interaction with Biological Molecules: These complexes can interact with proteins, DNA, and other biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Industrial Relevance

Biological Activity

2,4,6-Trichloro-1,3,5-triphenylborazine (CAS Number: 981-87-3) is a boron-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of approximately 412.12 g/mol. The compound is characterized by its density (1.32 g/cm³), boiling point (453.5°C), and flash point (228.1°C) .

Antimicrobial Properties

Research has indicated that borazine derivatives exhibit antimicrobial activity. A study by Allaoud et al. (1994) demonstrated that certain borazine compounds possess inhibitory effects against various bacterial strains . The mechanism of action is believed to involve disruption of microbial cell membranes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the effects of this compound on human cancer cell lines. In vitro studies showed that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The cytotoxic effects of this compound are hypothesized to involve apoptosis induction through the mitochondrial pathway. Studies suggest that the compound triggers mitochondrial membrane potential loss and activates caspases in treated cells .

Case Study 1: Anticancer Activity

A pivotal study published in the Journal of Organometallic Chemistry explored the anticancer properties of various borazine derivatives, including this compound. The study reported significant tumor growth inhibition in xenograft models when treated with this compound .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, a research team evaluated the efficacy of borazine compounds against resistant bacterial strains. The findings indicated that this compound exhibited superior activity compared to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.